molecular formula C12H18O3 B8297700 3-Methoxy-5-(tetrahydro-pyran-4-ylmethyl)-cyclopent-2-enone

3-Methoxy-5-(tetrahydro-pyran-4-ylmethyl)-cyclopent-2-enone

Cat. No.: B8297700
M. Wt: 210.27 g/mol
InChI Key: DVOAHLJBNNLUSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-5-(tetrahydro-pyran-4-ylmethyl)-cyclopent-2-enone is a useful research compound. Its molecular formula is C12H18O3 and its molecular weight is 210.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

3-methoxy-5-(oxan-4-ylmethyl)cyclopent-2-en-1-one

InChI

InChI=1S/C12H18O3/c1-14-11-7-10(12(13)8-11)6-9-2-4-15-5-3-9/h8-10H,2-7H2,1H3

InChI Key

DVOAHLJBNNLUSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C(C1)CC2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-methoxy-5-[1-(tetrahydro-pyran-4-yl)-methylidene]-cyclopent-2-enone (938 mg, 4.5 mmol) in ethanol (45 ml) was added to 5% palladium on activated charcoal (94 mg) and the reaction stirred for 7.5 hours under 3 bar of hydrogen. The reaction was then filtered through a pad of Celite, washed with ethanol and concentrated in vacuo to give 3-methoxy-5-(tetrahydro-pyran-4-ylmethyl)-cyclopent-2-enone (906 mg).
Name
3-methoxy-5-[1-(tetrahydro-pyran-4-yl)-methylidene]-cyclopent-2-enone
Quantity
938 mg
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
94 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.